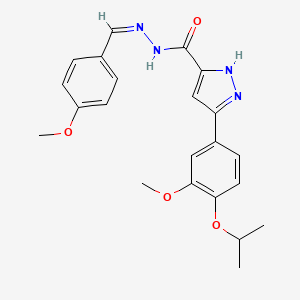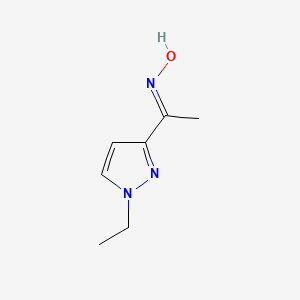
1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Research on N-aryl-substituted hydroxypyridin-ones, similar in structure to the requested compound, has elucidated their molecular structures and hydrogen-bonding capabilities. These compounds exhibit dimeric pairs through hydrogen bonding, which is crucial for understanding their reactivity and potential as building blocks in supramolecular chemistry (Burgess et al., 1998).
Coordination Chemistry
The η1-coordination of bulky aminopyridine in halide-containing iron (II) complexes demonstrates the flexibility and utility of pyridine derivatives in forming complex structures with metals, which could be applied in catalysis and materials science (Noor, 2022).
Synthesis Techniques
The solvent-free synthesis of 2,4,6-triarylpyridine derivatives, an area closely related to the synthesis of the requested compound, highlights innovative approaches to creating pyridine-based compounds with potential applications in pharmaceuticals, agrochemicals, and photodynamic therapy (Maleki, 2015).
Crystal Structures and Pharmacological Activities
Research on calcium channel antagonists based on dihydropyridine derivatives, structurally related to the query compound, provides insight into the relationship between molecular structure and pharmacological activity. These studies could inform the development of new therapeutics based on pyridine derivatives (Fossheim et al., 1982).
Photophysical and Electrochemical Properties
Studies on dimethoxyphenyl-pyrazinyl pyridines offer insights into the photophysical and electrochemical properties of pyridine derivatives, which could have applications in optoelectronic devices and sensors (Golla et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(17)9-13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSIGOSSMIWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)


![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2589527.png)
![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)
![4-Fluoro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2589531.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
